N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at the N1 position, a 2-oxo-1,2-dihydro moiety, and a carboxamide linked to a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-20-14-10(3-2-8-18-14)9-13(16(20)22)15(21)19-12-6-4-11(17)5-7-12/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUUQBLCXRNNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs are a class of fungicides that inhibit the function of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle of fungi. This inhibition disrupts the energy production in the fungi, leading to their death.
Mode of Action
This compound interacts with its target by binding to the ubiquinone-binding region of SDH. This binding is facilitated by various interactions such as hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F-N and F-H interactions. The compound’s strong inhibitory activity on SDH disrupts the energy production in the fungi, leading to their death.
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial biochemical pathway in fungi. By inhibiting the function of succinate dehydrogenase, the compound disrupts the conversion of succinate to fumarate in the cycle, leading to an energy deficit in the fungi. This disruption of the energy production pathway results in the death of the fungi.
Pharmacokinetics
It is generally expected that the compound would have good adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the death of the fungi. The compound’s strong inhibitory activity on SDH disrupts the energy production in the fungi, leading to their death. Furthermore, the compound can change the structure of mycelia and cell membrane. It can also increase both the intracellular reactive oxygen species level and mitochondrial membrane potential.
Biological Activity
N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a naphthyridine core with a fluorophenyl substituent, which may influence its biological interactions.
Research indicates that compounds similar to N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives often exhibit their biological activity through several mechanisms:
- Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by disrupting their ability to divide .
- Cell Cycle Arrest : Studies have reported that these compounds can induce cell cycle arrest at various phases (G1 or G2/M), which is crucial for halting the proliferation of malignant cells .
- Induction of Apoptosis : The activation of apoptotic pathways has been noted in several studies involving similar naphthyridine derivatives. This process is often mediated by increased levels of reactive oxygen species (ROS) and mitochondrial dysfunction .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MGC-803 (gastric cancer) | 15 | Topoisomerase II inhibition | Induces apoptosis via ROS accumulation |
| Study 2 | HeLa (cervical cancer) | 10 | Cell cycle arrest at G2/M phase | Low cytotoxicity in normal cells |
| Study 3 | HepG2 (liver cancer) | 12 | Induction of apoptosis | Significant decrease in mitochondrial membrane potential |
Case Studies
Several case studies have highlighted the efficacy of N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine derivatives:
Case Study 1 : A study involving MGC-803 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls. The mechanism was attributed to the compound's ability to inhibit topoisomerase II activity.
Case Study 2 : In HeLa cells, the compound was shown to cause G2/M phase arrest. Flow cytometry analyses confirmed an accumulation of cells in this phase following treatment, indicating a disruption in normal cell cycle progression.
Case Study 3 : HepG2 cells treated with the compound exhibited elevated levels of intracellular ROS and decreased mitochondrial membrane potential, leading to apoptosis. The study emphasized the selective cytotoxicity towards cancer cells over normal hepatocytes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Analysis
- N1 Position : The target compound’s methyl group contrasts with bulkier substituents (e.g., benzyloxy in 8 and 9a, hydroxyhexyl in OZ1). Smaller N1 groups may improve metabolic stability compared to benzyloxy derivatives, which are prone to enzymatic cleavage .
- Aryl Groups : The 4-fluorophenyl group in the target compound is less sterically hindered than the 2,4-difluorobenzyl in 8, 9a, and OZ1. Fluorine at the para position may optimize π-stacking interactions in enzyme binding pockets compared to ortho/meta substitutions .
- Polar Modifications: OZ1’s 6-hydroxyhexyl chain and amino group significantly reduce logP (-0.41) compared to the target compound (~2.5), suggesting improved aqueous solubility .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-(4-fluorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?
- Methodological Answer : The Friedlander reaction is a common approach for 1,8-naphthyridine derivatives. For example, ionic liquid-catalyzed cyclocondensation of 2-aminopyridines with ketoesters under reflux conditions (e.g., ethanol at 80°C) can yield the core structure. Substituents like the 4-fluorophenyl group are introduced via amidation or nucleophilic substitution. Optimization includes adjusting catalysts (e.g., [Bmim]BF₄) and reaction times to improve yields. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is used for purification .
Q. Which characterization techniques are critical for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming aromatic proton environments and substituent integration. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (1650–1680 cm⁻¹) and amide bonds. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural confirmation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with Chromolith® columns is recommended .
Q. How can in silico methods guide the design of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while molecular docking (AutoDock Vina) evaluates binding affinity to target proteins. Tools like Gaussian or ORCA simulate electronic properties, and machine learning models (e.g., ICReDD’s reaction path search) prioritize synthetic routes. These methods reduce trial-and-error by narrowing solvent, temperature, and catalyst combinations .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher synthetic yields?
- Methodological Answer : Systematic Design of Experiments (DoE) with variables like solvent polarity, temperature, and catalyst loading identifies optimal conditions. For example, using ethanol as a solvent with a 1:1.2 molar ratio of reactants increased yields to 66% in analogous 1,8-naphthyridines. Real-time monitoring via LC-MS detects intermediates, enabling rapid adjustments. Reaction kinetics studies (Eyring plots) further refine activation parameters .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer : Meta-analysis of structure-activity relationship (SAR) data identifies outliers. For instance, discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability). Cross-validation using orthogonal assays (e.g., SPR vs. enzyme inhibition) and standardized protocols (e.g., NIH/NCATS guidelines) improves reproducibility. Statistical tools (ANOVA, PCA) isolate confounding variables like solvent effects or impurity profiles .
Q. How to design experiments for mechanism-of-action studies?
- Methodological Answer : Use CRISPR-engineered cell lines to knock out putative targets (e.g., kinases) and assess activity loss. Fluorescence polarization assays track ligand-protein interactions, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Transcriptomic profiling (RNA-seq) post-treatment identifies differentially expressed pathways. Molecular dynamics simulations (AMBER) model binding stability over time .
Q. What methodologies address poor solubility or bioavailability?
- Methodological Answer : Salt formation (e.g., hydrochloride salts) or co-crystallization with cyclodextrins enhances aqueous solubility. Particle size reduction via nano-milling (JetMill®) or spray drying improves dissolution rates. In vitro permeability assays (Caco-2 monolayers) guide structural modifications (e.g., adding polar groups). Pharmacokinetic modeling (GastroPlus®) predicts absorption in preclinical models .
Q. How to integrate computational and experimental data for environmental impact assessment?
- Methodological Answer : Life Cycle Assessment (LCA) software (e.g., SimaPro) models synthesis waste streams. Computational toxicology tools (ECOSAR, TEST) predict biodegradation and ecotoxicity. Experimental validation includes OECD 301D biodegradation tests and Daphnia magna acute toxicity assays. Data fusion via Bayesian networks quantifies environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
